molecular formula C17H24ClN3O4 B11460022 N~2~-acetyl-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide

N~2~-acetyl-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide

Cat. No.: B11460022
M. Wt: 369.8 g/mol
InChI Key: QBQGZJINJNMLOJ-UHFFFAOYSA-N
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Description

N~2~-acetyl-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its complex structure, which includes an acetyl group, a chlorophenyl group, an ethoxypropyl group, and a glycinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-acetyl-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:

    Substitution: The attachment of the 4-chlorophenyl group to the intermediate compound.

    Amidation: The formation of the amide bond between the glycinamide and the ethoxypropyl group.

    Final Assembly: The combination of all intermediate compounds to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-acetyl-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-acetyl-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development.

    Pharmaceuticals: Investigation of its pharmacological properties and therapeutic potential.

    Chemical Research: Study of its chemical reactivity and synthesis of related compounds.

    Biology: Exploration of its biological activity and interactions with biomolecules.

    Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N2-acetyl-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-acetyl-N-{1-(4-fluorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide
  • N~2~-acetyl-N-{1-(4-bromophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide
  • N~2~-acetyl-N-{1-(4-methylphenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide

Uniqueness

N~2~-acetyl-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide is unique due to the presence of the 4-chlorophenyl group, which may impart specific chemical and biological properties. This uniqueness can be compared to similar compounds with different substituents, highlighting the influence of the chlorophenyl group on the compound’s overall behavior.

Properties

Molecular Formula

C17H24ClN3O4

Molecular Weight

369.8 g/mol

IUPAC Name

2-[(2-acetamidoacetyl)amino]-2-(4-chlorophenyl)-N-(3-ethoxypropyl)acetamide

InChI

InChI=1S/C17H24ClN3O4/c1-3-25-10-4-9-19-17(24)16(13-5-7-14(18)8-6-13)21-15(23)11-20-12(2)22/h5-8,16H,3-4,9-11H2,1-2H3,(H,19,24)(H,20,22)(H,21,23)

InChI Key

QBQGZJINJNMLOJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C(C1=CC=C(C=C1)Cl)NC(=O)CNC(=O)C

Origin of Product

United States

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